Aminooxy-PEG5-azide Aminooxy-PEG5-azide Aminooxy-PEG5-azide is a PEG derivative containing an aminooxy group and an azide group. The aminooxy group can be used in bioconjugation. It reacts with an aldehyde to form an oxime bond. If a reductant is used, it will form a hydroxylamine linkage. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage.
Brand Name: Vulcanchem
CAS No.: 1919045-02-5
VCID: VC0518545
InChI: InChI=1S/C12H26N4O6/c13-16-15-1-2-17-3-4-18-5-6-19-7-8-20-9-10-21-11-12-22-14/h1-12,14H2
SMILES: C(COCCOCCOCCOCCOCCON)N=[N+]=[N-]
Molecular Formula: C12H26N4O6
Molecular Weight: 322.36

Aminooxy-PEG5-azide

CAS No.: 1919045-02-5

Cat. No.: VC0518545

Molecular Formula: C12H26N4O6

Molecular Weight: 322.36

Purity: >95% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Aminooxy-PEG5-azide - 1919045-02-5

Specification

CAS No. 1919045-02-5
Molecular Formula C12H26N4O6
Molecular Weight 322.36
IUPAC Name O-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hydroxylamine
Standard InChI InChI=1S/C12H26N4O6/c13-16-15-1-2-17-3-4-18-5-6-19-7-8-20-9-10-21-11-12-22-14/h1-12,14H2
Standard InChI Key TZMRTDAQRAJMRO-UHFFFAOYSA-N
SMILES C(COCCOCCOCCOCCOCCON)N=[N+]=[N-]
Appearance Solid powder

Introduction

Chemical Structure and Basic Properties

Aminooxy-PEG5-azide (CAS: 1919045-02-5) is a PEG derivative containing an aminooxy group and an azide group connected by a pentaethylene glycol spacer. The molecular formula is C12H26N4O6 with a molecular weight of 322.4 Da . This bifunctional molecule utilizes a hydrophilic PEG spacer which significantly increases its solubility in aqueous media, making it particularly valuable for biological applications .

The structural characteristics of Aminooxy-PEG5-azide can be summarized in the following table:

PropertyValue
Molecular FormulaC12H26N4O6
Molecular Weight322.4 Da
CAS Number1919045-02-5
Purity≥95%
Functional GroupsAminooxy and Azide
Physical StateSolid
Storage Condition-20°C
Shipping ConditionAmbient Temperature

The compound belongs to a series of aminooxy-PEG-azide reagents that vary in the length of their PEG chains, with PEG5 indicating the presence of five ethylene glycol units . This specific chain length provides an optimal balance between flexibility, solubility, and spacing capabilities for many bioconjugation applications.

Functional Groups and Reactivity

Aminooxy Group Reactivity

The aminooxy (O-NH2) functional group of Aminooxy-PEG5-azide is particularly valuable in bioconjugation chemistry due to its nucleophilicity and specific reactivity. This group readily reacts with aldehyde and ketone functionalities to form oxime bonds under mild conditions . The reaction proceeds as follows:

  • The aminooxy group attacks the carbonyl carbon of an aldehyde or ketone

  • After proton transfer and elimination of water, a stable oxime linkage is formed

When a reducing agent is introduced to the reaction system, the aminooxy group forms a hydroxylamine linkage instead . This dual reactivity provides flexibility in conjugation strategies depending on the specific application requirements.

Azide Group Reactivity

The azide (N3) group at the opposite end of the molecule participates in click chemistry reactions, which are known for their high specificity, efficiency, and biocompatibility . Specifically, the azide group can react with:

  • Terminal alkynes via copper-catalyzed azide-alkyne cycloaddition (CuAAC)

  • Strained alkynes like bicyclononyne (BCN) derivatives

  • Dibenzocyclooctyne (DBCO) derivatives via strain-promoted azide-alkyne cycloaddition (SPAAC)

These reactions result in the formation of stable triazole linkages that are resistant to hydrolysis and other degradation pathways commonly encountered in biological systems .

Applications in Bioconjugation

Dual-Purpose Linker Functions

Aminooxy-PEG5-azide serves as an extremely versatile dual-purpose linker in bioconjugation strategies. The compound's bifunctionality allows researchers to connect two different molecules in a controlled, specific manner . This capability is particularly valuable when working with sensitive biomolecules that require selective modification at specific sites.

The PEG5 spacer between the reactive groups provides several advantages:

  • Creates appropriate distance between conjugated molecules

  • Increases water solubility of the conjugate

  • Reduces steric hindrance during bioconjugation reactions

  • Improves biocompatibility of the resulting conjugates

Drug Delivery Applications

In pharmaceutical research and development, Aminooxy-PEG5-azide has found significant applications in the creation of drug delivery systems. The compound can be used to link targeting moieties to therapeutic payloads, creating more precise drug delivery vehicles . The stable linkages formed by both the aminooxy and azide groups ensure that the conjugate remains intact until it reaches its intended site of action.

Comparative Analysis with Other PEG Derivatives

Comparison with Different PEG Chain Lengths

Aminooxy-PEG5-azide belongs to a family of similar compounds that vary in their PEG chain length. The selection of the appropriate PEG length depends on the specific requirements of the application. The following table compares Aminooxy-PEG5-azide with other members of this family:

CompoundMolecular Weight (g/mol)PEG UnitsApplications
Aminooxy-PEG1-azide146.151Short-distance bioconjugation
Aminooxy-PEG2-azide190.22Limited spacing applications
Aminooxy-PEG3-azide234.263Medium-range spacing
Aminooxy-PEG4-azide278.314Enhanced water solubility
Aminooxy-PEG5-azide322.365Optimal balance of spacing and solubility
Aminooxy-PEG7-azide467.267Maximum spacing and water solubility

This comparison demonstrates that Aminooxy-PEG5-azide occupies an intermediate position in terms of PEG chain length, offering a balanced combination of spacing capability and solubility enhancement .

Protected Derivatives

For applications requiring selective reactivity, protected versions of Aminooxy-PEG5-azide are available. One notable example is t-Boc-Aminooxy-PEG5-azide, which features a tert-butyloxycarbonyl (Boc) protecting group on the aminooxy functionality . This protection prevents the aminooxy group from reacting until the Boc group is removed under mild acidic conditions, allowing for more controlled sequential conjugation strategies .

Recent Research Developments

Oxime Linkage Stability

Recent research has highlighted the exceptional stability of oxime linkages formed by aminooxy compounds like Aminooxy-PEG5-azide. The formation of oxime bonds through the reaction of the aminooxy group with aldehydes creates connections that are stable across a wide pH range and resistant to hydrolysis under physiological conditions . This stability has made Aminooxy-PEG5-azide particularly valuable in developing long-circulating drug conjugates and diagnostic tools.

Alternative Applications

Beyond traditional bioconjugation, Aminooxy-PEG5-azide has found application in several innovative areas:

  • Development of hydrogels with controllable physical properties

  • Creation of specialized coated surfaces for biosensors

  • Enhancement of biocaptor systems for analytical applications

  • Formation of complex vaccine constructs with improved immunogenicity

The versatility of this compound continues to expand as researchers discover new applications for its unique bifunctional capabilities.

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